B1574720 PWT33597

PWT33597

Cat. No.: B1574720
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathways in Cellular Regulation and Disease Biology

Role of PI3K in Cell Growth, Survival, and Proliferation Mechanisms

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a central role in mediating cell growth, survival, and proliferation. aacrjournals.org This signaling pathway is often aberrantly activated in many human cancers, contributing to tumor development and resistance to anticancer therapies. frontiersin.org The activation of PI3K is stimulated by growth factors and other stimuli, which in turn activate receptor tyrosine kinases and G protein-coupled receptors. frontiersin.org

Upon activation, PI3K phosphorylates membrane lipids, creating second messengers that recruit and activate downstream proteins, notably the serine/threonine kinase AKT. researchgate.net Activated AKT then modulates the function of a variety of substrates involved in cell survival and proliferation. researchgate.net For instance, AKT can phosphorylate and inhibit proteins involved in cell death pathways, such as BAD and caspase-9. researchgate.net Furthermore, PI3K signaling is necessary for a full mitogenic response and for the survival of certain progenitor cells. researchwithrutgers.com The intricate role of PI3K in these fundamental cellular processes underscores its importance as a therapeutic target. worldscientific.com

Critical Function of mTOR Kinase in Cellular Growth and Metabolism

The mechanistic target of rapamycin (mTOR) is a serine/threonine protein kinase that serves as a central regulator of cell growth, metabolism, and aging. mdpi.com It integrates signals from various environmental cues, such as nutrients and growth factors, to coordinate fundamental cellular processes. nih.govresearchgate.net As part of the mTOR complex 1 (mTORC1), it acts as a key link between nutrient signals and the metabolic processes essential for cell growth. nih.gov

mTORC1 promotes the biosynthesis of macromolecules, including proteins, lipids, and nucleotides, which are necessary for the increase in cell mass. nih.gov It stimulates protein synthesis by phosphorylating key targets like the eukaryotic translation initiation factor 4E (eIF4E)-binding proteins (4E-BPs). nih.gov Additionally, mTOR signaling plays a significant role in lipid synthesis. researchgate.net Dysregulation of mTOR signaling is implicated in a variety of diseases, including cancer, diabetes, and neurological disorders. mdpi.comnih.gov

Rationale for Dual PI3K/mTOR Pathway Inhibition in Translational Research

The rationale for simultaneously inhibiting both PI3K and mTOR stems from the intricate and interconnected nature of their signaling pathways. mdpi.com Targeting two critical nodes within the same pathway can lead to a more effective blockade and potentially overcome resistance mechanisms. nih.gov Since PI3K and mTOR share structural similarities, certain inhibitors can target both kinases. aacrjournals.org

Dual inhibition avoids the activation of AKT that can occur with mTORC1-specific inhibitors due to the abolition of a negative feedback loop. aacrjournals.org This broader inhibition profile allows dual inhibitors to bypass compensatory feedback mechanisms, potentially leading to enhanced therapeutic efficacy. mdpi.com In preclinical settings, dual PI3K/mTOR inhibitors have demonstrated improved antitumor activity compared to agents that target either PI3K or mTOR individually. nih.gov This strategy has shown promise in normalizing tumor vasculature, which can increase tumor radiosensitivity. aacrjournals.org The development of dual inhibitors represents a promising approach in cancer therapy. frontiersin.org

Overview of PWT33597 as a Dual PI3K Alpha and mTOR Inhibitor

This compound, also known as VDC-597, is an orally bioavailable chemical compound that functions as a dual inhibitor of PI3K alpha (PI3Kα) and mTOR kinase. cancer.govmedkoo.com Its targeted action on these two key enzymes allows it to effectively block the downstream signaling of the PI3K/mTOR pathway. medchemexpress.com This inhibition can lead to the induction of tumor cell apoptosis and the inhibition of tumor growth in cells where this pathway is overactive. cancer.gov

Preclinical characterization has shown that this compound is a balanced dual inhibitor, meaning it targets both PI3Kα and mTOR with similar potency. aacrjournals.orgaacrjournals.org This dual action is significant as it can potentially circumvent the feedback loops that may be activated when only one of the kinases is inhibited. aacrjournals.org Research has demonstrated its potential antineoplastic activity, particularly in tumor cells that overexpress the PI3K/mTOR pathway. cancer.gov

Below is a data table summarizing the inhibitory activity of this compound.

TargetIC50 (nM)
PI3K alpha19
mTOR14
PI3K gamma~190
PI3K delta~190

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. aacrjournals.org

Historical Context of PI3K Inhibitor Development Leading to this compound Discovery

The development of PI3K inhibitors has been a significant focus in cancer research for over two decades. nih.gov The journey began with the discovery of the PI3K pathway's crucial role in cell growth, division, and survival, and the frequent dysregulation of this pathway in cancer. researchgate.net

Early efforts in the mid-to-late 1990s led to the development of small molecule ATP-competitive PI3K inhibitors. nih.gov The initial inhibitors were often "pan-PI3K inhibitors," targeting multiple isoforms of the class I PI3Ks. wikipedia.org While showing promise, these first-generation inhibitors faced challenges with toxicities and the reactivation of compensatory signaling pathways. researchgate.net

This led to the development of more specific inhibitors. Isoform-selective inhibitors were designed to target specific p110 subunits of PI3K, such as p110α or p110δ, to improve specificity and reduce side effects. researchgate.net The first PI3K inhibitor to receive clinical approval was the p110δ-specific idelalisib (B1684644) in 2014. nih.govwikipedia.org

Concurrently, the development of dual PI3K/mTOR inhibitors emerged as another promising strategy. aacrjournals.org The structural similarities between PI3K and mTOR allowed for the design of single molecules that could inhibit both kinases. aacrjournals.org this compound originated from the pan-inhibitor ZSTK474, with modifications to improve its selectivity for PI3Kα, as well as its solubility and metabolic stability. nih.gov This evolution from broad-spectrum to more targeted and dual-action inhibitors represents a significant progression in the field, aiming for greater efficacy and better tolerability. researchgate.net

Scope and Academic Relevance of this compound Research

The academic relevance of this compound is rooted in its specific and potent dual inhibitory action on PI3Kα and mTOR. This makes it a valuable tool for dissecting the complexities of the PI3K/mTOR signaling pathway in various cellular contexts. Research utilizing this compound contributes to a deeper understanding of the roles these kinases play in both normal physiology and disease states, particularly in cancer.

Studies have characterized this compound's preclinical profile, demonstrating its ability to inhibit the phosphorylation of proteins within the PI3K and mTOR pathways in tumor cells with activating mutations in PI3Kα. aacrjournals.org Furthermore, research has shown its efficacy in preclinical models, such as regressing renal xenografts, highlighting its potential for further investigation. aacrjournals.orgresearchgate.net The compound's good pharmacokinetic properties and potent anti-tumor activity in multiple xenograft models with activated PI3K/mTOR pathways underscore its significance in translational research. aacrjournals.org The use of this compound in academic research helps to elucidate the therapeutic potential of dual PI3K/mTOR inhibition and guides the development of next-generation targeted therapies.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PWT33597 ;  PWT 33597;  PWT33597;  VDC-597;  VDC597;  VDC 597.

Origin of Product

United States

Discovery and Medicinal Chemistry Design Strategies for Pwt33597

Initial Lead Compound Identification and Optimization

Lead identification in drug discovery involves selecting candidate compounds from a pool of initial "hits" that demonstrate promising activity against a specific biological target. aragen.com This is followed by lead optimization, a crucial phase focused on refining the chemical structures of these compounds to enhance their drug-like properties, including potency, selectivity, and stability, while addressing any pharmacological deficiencies. danaher.combiobide.comupmbiomedicals.com

PWT33597, also known as VDC-597, originated from the pan-Class I PI3-kinase inhibitor ZSTK474. nih.govresearchgate.net ZSTK474 is characterized as a morpholino triazine derivative and functions as a potent ATP-competitive pan-PI3K inhibitor. nih.govinvivochem.com It exhibits inhibitory activity across all four Class I PI3K isoforms, with IC50 values of 16 nM for PI3Kα, 44 nM for PI3Kβ, 4.6 nM for PI3Kδ, and 49 nM for PI3Kγ. invivochem.com The impetus for deriving this compound from ZSTK474 was to improve its PI3Kα selectivity, aqueous solubility, and metabolic stability. nih.gov

Scaffold hopping is a medicinal chemistry strategy employed to discover novel lead candidates by replacing the core molecular moiety of an existing compound while preserving the pendant group(s) in comparable positions. nih.gov This approach was utilized in the development of this compound by synthesizing imidazo[1,2-a]pyridine (B132010) analogues of the ZSTK474 (benzimidazole) class of PI3K inhibitors. researchgate.netresearchgate.net While these scaffold-hopped compounds maintained the PI3K isoform selectivity observed in their benzimidazole (B57391) analogues, they generally exhibited less potency. researchgate.netresearchgate.net This iterative process of generating and evaluating analogues is fundamental to optimizing lead compounds.

Targeted Structural Modifications for Enhanced Potency and Selectivity

The development of this compound involved targeted structural modifications aimed at enhancing its inhibitory potency and achieving specific selectivity profiles. nih.govresearchgate.net

This compound is characterized as an orally bioavailable dual inhibitor that selectively targets both PI3K alpha kinase and mammalian target of rapamycin (B549165) (mTOR) kinase. medkoo.compatsnap.com The rationale behind designing dual PI3K/mTOR inhibitors stems from the critical role of the PI3K/AKT/mTOR signaling pathway in regulating essential cellular processes such as survival, proliferation, differentiation, and metabolism. nih.gov Dysregulation of this pathway is frequently implicated in cancer development and progression. nih.govpatsnap.comresearchgate.net this compound was designed to achieve a balanced dual inhibition of these pathways, leading to potent and sustained pathway inhibition. patsnap.com Biochemical assays demonstrated that this compound inhibits PI3K alpha with an IC50 value of 19 nM and mTOR with an IC50 value of 14 nM. researchgate.net

Table 1: this compound Biochemical Inhibition Data

TargetIC50 (nM) researchgate.net
PI3K alpha19
mTOR14
PI3K gamma~190
PI3K delta~140

Note: IC50 values for PI3K gamma and PI3K delta are approximate, based on this compound being ~10-fold selective with respect to them. researchgate.net

A key objective in the design of this compound was to improve its selectivity for the PI3Kα isoform compared to its precursor, ZSTK474. nih.gov this compound exhibits approximately 10-fold selectivity over PI3K gamma and PI3K delta. researchgate.net The pursuit of isoform-selective PI3K inhibitors is critical because different PI3K isoforms play distinct roles in both normal physiological processes and oncogenic signaling. nih.govfrontiersin.orgnih.gov This isoform-specific targeting aims to achieve a more favorable efficacy-to-toxicity ratio in therapeutic applications. frontiersin.org In the context of ZSTK474 analogues, the addition of a methoxy (B1213986) group at the 4-position of the benzimidazole unit was found to enhance selectivity for the p110α isoform. researchgate.net

Synthetic Methodologies Employed in this compound Generation

The synthesis of this compound involves a multi-step chemical process utilizing various reactions and reagents. evitachem.com Compounds structurally related to ZSTK474 and its analogues, from which this compound was developed, were prepared using heteroaryl Heck reaction procedures. researchgate.netresearchgate.net Specifically, these reactions involved the palladium-catalyzed coupling of 2-(difluoromethyl)imidazo[1,2-a]pyridines with substituted 1,3,5-triazines or pyrimidines (chloro, iodo, or trifluoromethanesulfonyloxy). researchgate.netresearchgate.net Iodo intermediates were generally preferred in these reactions due to their higher yields and milder reaction conditions. researchgate.netresearchgate.net Furthermore, modifications involving the replacement of one of the morpholine (B109124) groups in ZSTK474 with piperazinesulfonamide derivatives were explored to improve aqueous solubility, a characteristic that was ameliorated in this compound. nih.govresearchgate.net

Molecular Mechanism of Action of Pwt33597

Biochemical Inhibition Profile Against PI3K Isoforms and mTOR Kinase

PWT33597 has been characterized through biochemical assays to determine its inhibitory potency and selectivity against various PI3K isoforms and mTOR. nih.gov

In biochemical assays, this compound demonstrates potent inhibitory activity against both PI3Kα and mTOR. The quantitative inhibition constants, expressed as IC50 values, highlight its efficacy at nanomolar concentrations. This compound inhibits PI3Kα with an IC50 of 19 nM and mTOR with an IC50 of 14 nM. nih.gov

Table 1: Quantitative Inhibition Constants (IC50 values) of this compound

TargetIC50 (nM)Source
PI3K Alpha19 nih.gov
mTOR Kinase14 nih.gov

Beyond its primary targets, PI3Kα and mTOR, this compound exhibits selectivity with respect to other Class I PI3K isoforms. It is approximately 10-fold selective against PI3K gamma (PI3Kγ) and PI3K delta (PI3Kδ). nih.gov Specifically, the IC50 for PI3Kδ has been reported as 291 nM. This differential selectivity suggests a focused inhibitory action on PI3Kα while maintaining a reduced impact on other isoforms.

Table 2: Selectivity Profile of this compound Against PI3K Isoforms

Target IsoformIC50 (nM)Selectivity vs. PI3KαSource
PI3K Gamma~190 (estimated from 10-fold selectivity)~10-fold selective nih.gov
PI3K Delta291~15-fold selective

To assess its specificity and potential for off-target interactions, this compound underwent extensive profiling against a broad panel of protein kinases. Analysis against 442 protein kinases using the Ambit Kinomescan platform revealed minimal to no cross-reactivity with either serine/threonine or tyrosine kinases. nih.gov Furthermore, this compound showed little cross-reactivity when profiled against an additional panel of 64 pharmacologically relevant targets. nih.gov This broad kinome selectivity profile indicates that this compound primarily targets PI3Kα and mTOR with limited inhibition of other kinases, which is crucial for minimizing unintended cellular effects. nih.gov

Direct Receptor and Enzyme Interaction Studies

Understanding the direct interactions between this compound and its target enzymes provides crucial insights into its mechanism of action at a molecular level.

Ligand binding assays are fundamental techniques used to quantify the direct interaction between a compound (ligand) and its target protein, measuring parameters such as binding affinity (Kd) and kinetics (kon/koff). While the biochemical inhibition constants (IC50 values) for this compound against PI3Kα and mTOR have been extensively reported, specific data from direct ligand binding assays (e.g., Kd values) for this compound were not available in the consulted literature. The reported IC50 values reflect the compound's functional inhibitory potency, which is a consequence of its binding to the active site of the enzymes.

Structural biology techniques, such as X-ray co-crystallography, provide atomic-level details of how an inhibitor binds to its target enzyme, revealing key interactions and conformational changes. While co-crystallography studies have been performed for other PI3K and mTOR inhibitors, and some general principles of kinase inhibitor binding are known, specific co-crystallography data detailing the binding of this compound to PI3Kα or mTOR were not identified in the search results. Therefore, detailed structural insights into the target binding of this compound based on co-crystallography are not available in the current literature.

Cellular Pharmacology and Signal Transduction Modulation by Pwt33597

Investigation of PWT33597 Activity in Specific Genetic Contexts

The therapeutic potential of PI3K/mTOR pathway inhibitors is often influenced by the specific genetic landscape of tumor cells. This compound's activity has been investigated in various cellular models, particularly those harboring common oncogenic mutations within the PI3K pathway.

Activity in Cell Lines with Mutationally Activated PI3K Alpha (e.g., NCI-H460, HCT116)

This compound has been shown to effectively inhibit the PI3K and mTOR signaling pathways in cancer cell lines that possess mutationally activated PI3K alpha. Specifically, in NCI-H460 (non-small cell lung cancer) and HCT116 (colorectal cancer) tumor cells, this compound successfully inhibits the phosphorylation of key proteins within both the PI3K and mTOR pathways. The cellular IC50 values observed in these cell lines are consistent with the biochemical IC50 values, suggesting efficient cellular uptake and target engagement nih.govgoogleapis.comjustia.comgoogle.com. This indicates that this compound can effectively modulate these critical signaling cascades in a cellular environment where PI3K alpha is aberrantly activated.

Table 1: this compound Activity in Cell Lines with Mutationally Activated PI3K Alpha

Cell LinePI3K Alpha Activation StatusObserved Cellular EffectReference
NCI-H460Mutationally ActivatedInhibition of PI3K and mTOR pathway protein phosphorylation nih.govgoogleapis.comjustia.comgoogle.com
HCT116Mutationally ActivatedInhibition of PI3K and mTOR pathway protein phosphorylation nih.govgoogleapis.comjustia.comgoogle.com

Correlation with Specific Genetic Abnormalities (e.g., PIK3CA mutations)

The presence of specific genetic abnormalities, particularly mutations in the PIK3CA gene, which encodes the catalytic subunit p110α of PI3K, can significantly influence the sensitivity of cancer cells to PI3K pathway inhibitors. Preclinical studies have characterized the activity of this compound in the context of different PIK3CA mutations. Notably, this compound demonstrated a lower IC50 value for cells harboring the PIK3CA H1047R mutation compared to those with E545K or E542K mutations. The IC50 for H1047R was 21 nmol/L, whereas for E545K and E542K, the values were 86 nmol/L and 87 nmol/L, respectively.

This differential sensitivity suggests that the specific type of PIK3CA mutation may correlate with the efficacy of this compound. The PIK3CA H1047R mutation has been identified as a stronger driver of tumor development in preclinical settings and has been associated with increased sensitivity to PI3K/AKT/mTOR pathway inhibitors, including mTOR inhibitors like everolimus. Furthermore, this compound has been reported to decrease signaling in mTOR and PI3K pathways in non-small cell lung cancer cells carrying PIK3CA mutations. These findings highlight the importance of genetic context in predicting the response to PI3K/mTOR pathway modulation by this compound.

Table 2: this compound IC50 Values in Cells with Specific PIK3CA Mutations

PIK3CA MutationIC50 (nmol/L)Reference
H1047R21
E545K86
E542K87

Preclinical Efficacy Studies in Non Human Biological Systems

In Vitro Efficacy in Cell-Based Assays

In vitro studies have provided detailed insights into the dose-response characteristics of PWT33597 across a spectrum of cancer cell lines and its comparative efficacy against single-pathway inhibitors.

Dose-Response Characterization in Various Cancer Cell Lines

This compound demonstrates potent inhibitory activity against both PI3Kα and mTOR in biochemical assays, exhibiting half-maximal inhibitory concentration (IC50) values of 19 nM and 14 nM, respectively wikipedia.orgfishersci.ca. The compound shows approximately 10-fold selectivity for PI3Kα over PI3Kγ and PI3Kδ wikipedia.orgfishersci.ca.

In cellular contexts, specifically in NCI-H460 (non-small cell lung cancer) and HCT116 (colon cancer) tumor cells, which possess mutationally activated PI3Kα, this compound effectively inhibits the phosphorylation of PI3K and mTOR pathway proteins. The cellular IC50 values observed in these cell lines are comparable to its biochemical IC50 values wikipedia.orgfishersci.ca. Furthermore, preclinical characterization revealed that this compound exhibits a lower IC50 for the PIK3CA H1047R mutation (21 nM) compared to the E545K (86 nM) or E542K (87 nM) mutations, indicating differential sensitivity based on specific PIK3CA mutation subtypes guidetopharmacology.org.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Target/Cell LineIC50 (nM)Reference
PI3Kα (biochemical assay)19 wikipedia.orgfishersci.ca
mTOR (biochemical assay)14 wikipedia.orgfishersci.ca
NCI-H460 (cellular, PI3K/mTOR pathway proteins)Similar to biochemical IC50 wikipedia.orgfishersci.ca
HCT116 (cellular, PI3K/mTOR pathway proteins)Similar to biochemical IC50 wikipedia.orgfishersci.ca
PIK3CA H1047R mutation21 guidetopharmacology.org
PIK3CA E545K mutation86 guidetopharmacology.org
PIK3CA E542K mutation87 guidetopharmacology.org

In Vivo Pharmacological Activity in Animal Models

The in vivo pharmacological activity of this compound has been extensively evaluated in various animal models, demonstrating potent antitumor effects and durable pathway inhibition.

Antitumor Activity in Xenograft Models (e.g., NCI-H460, HCT116, 786-0 renal xenografts)

This compound has shown potent antitumor activity in multiple tumor xenograft models characterized by activated PI3K/mTOR pathways wikipedia.orgfishersci.ca. In 786-0 renal cell carcinoma xenografts, which are VHL- and PTEN-deficient, this compound exhibited superior efficacy, achieving a 93% tumor growth inhibition (TGI) mims.comsci-hub.se. This was notably higher than the maximal effect observed with sorafenib (B1663141) (64% TGI), a VEGFR/RAF inhibitor, and rapamycin (B549165), an mTORC1 inhibitor, which had a largely cytostatic effect mims.comsci-hub.se. This compound also demonstrated superior efficacy when compared to the pan-PI3K inhibitor GDC-0941, which resulted in 49% TGI in 786-0 xenografts mims.comfishersci.dksci-hub.se. Furthermore, this compound treatment led to a rapid decrease in tumor size in 100% of animals bearing large 786-0 tumors (approximately 500 mm³) mims.comsci-hub.se. Preclinical studies also indicated that this compound decreased signaling of mTOR and PI3K pathways in non-small cell lung cancer cells (NCI-H460) and colon cancer cells with PIK3CA mutations nbs-bio.com.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft ModelGenotypeEfficacy of this compoundComparator (TGI)Reference
786-0 renal carcinomaVHL-/-, PTEN-/-93% TGISorafenib (64% TGI) mims.comsci-hub.se
Rapamycin (cytostatic) mims.comsci-hub.se
GDC-0941 (49% TGI) mims.comfishersci.dksci-hub.se
100% tumor regression in large tumorsN/A mims.comsci-hub.se
NCI-H460 lung cancerPI3Kα mutationDecreased PI3K/mTOR signalingN/A nbs-bio.com
HCT116 colon cancerPI3Kα mutationDecreased PI3K/mTOR signalingN/A nbs-bio.com
Multiple modelsActivated PI3K/mTOR pathwaysPotent anti-tumor activityN/A wikipedia.orgfishersci.ca

Mechanisms of Tumor Growth Inhibition and Regression in Animal Models

The antitumor effects of this compound in animal models are attributed to its ability to induce apoptosis. Immunohistochemical analysis of tumors from 786-0 xenografts revealed a several-fold increase in cleaved caspase 3 (CC3) staining, a key indicator of apoptosis, after a single dose of this compound, with this effect persisting after 18 days of dosing mims.comfishersci.dksci-hub.se. This suggests that this compound actively promotes programmed cell death in tumor cells through its balanced dual inhibition of PI3Kα and mTOR pathways fishersci.dk. The dual inhibition is also hypothesized to mitigate negative feedback loops that can arise from targeting only one pathway, thereby contributing to its superior efficacy mims.comsci-hub.se.

Pharmacodynamic Biomarker Analysis in Animal Tissues

Pharmacodynamic studies in animal tissues have confirmed the durable inhibition of PI3K and mTOR pathway signaling by this compound. Following a single oral dose, this compound demonstrates sustained inhibition of these pathways in xenograft tumors wikipedia.orgfishersci.ca. Specifically, it produces potent and sustained pathway inhibition as measured by the levels of phosphorylated AKT (pAKT S473 and pAKT T308) and phosphorylated 4EBP (p4EBP T37/46), which are key readouts of PI3K and mTOR activity, respectively fishersci.dk. Additionally, the administration of this compound in mice was associated with transient increases in plasma insulin (B600854), which is consistent with its effect on PI3K/AKT signaling wikipedia.orgfishersci.ca.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Key Structural Determinants for PWT33597's Biological Activity

The biological activity of this compound is intricately linked to its distinct chemical architecture, which features a 2-(difluoromethyl)-1H-benzo[d]imidazole core linked to a 1,3,5-triazine ring system. SAR studies have identified several key structural features that are crucial for its potent and dual inhibitory activity.

Pharmacophore modeling of dual PI3K/mTOR inhibitors sharing the morpholino-triazine scaffold has revealed a consistent set of essential features for potent biological activity. These models typically highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions for effective interaction with the ATP-binding sites of PI3K and mTOR. researchgate.netnih.gov

For this compound and related compounds, the key pharmacophoric features are generally understood as follows:

Hinge-Binding Motif: The nitrogen atoms within the 1,3,5-triazine ring and the attached morpholine (B109124) moiety are critical for forming hydrogen bonds with the hinge region of the kinase domain. The oxygen atom of the morpholine ring is a particularly crucial hydrogen bond acceptor, interacting with the backbone NH of key amino acid residues such as Val851 in PI3Kα. mdpi.com

Selectivity-Driving Moieties: Substitutions on both the benzimidazole (B57391) and triazine rings play a crucial role in determining the selectivity profile of the inhibitor. The specific arrangement and nature of these substituents allow for the fine-tuning of the compound's activity against different PI3K isoforms and mTOR.

The journey to this compound involved systematic modifications of a lead compound, ZSTK474, a known pan-Class I PI3K inhibitor. These modifications were aimed at enhancing potency, improving selectivity for PI3K alpha, and introducing mTOR inhibitory activity, while also optimizing pharmacokinetic properties.

The development of this compound (also known as VDC-597) began with the pan-Class I PI3K inhibitor ZSTK474. researchgate.net A significant modification was the introduction of a methoxy (B1213986) group at the 4-position of the benzimidazole ring, which led to a more selective inhibitor of PI3K alpha. researchgate.net However, this modification also resulted in reduced solubility. Subsequent efforts to identify more soluble and metabolically stable analogs led to the discovery of this compound, which maintained selectivity for PI3K alpha over other isoforms and also exhibited potent activity against mTOR. researchgate.net

General SAR trends for this class of compounds indicate that:

Benzimidazole Substituents: The introduction of a methoxy group at the 4-position of the benzimidazole ring generally increases selectivity for PI3Kα. researchgate.net

Triazine Substituents: The morpholine group attached to the triazine ring is a key element for PI3K binding. mdpi.com Modifications at other positions of the triazine ring are used to modulate potency, selectivity, and physicochemical properties. For instance, the incorporation of a sulfonamide-containing phenyl group, as seen in this compound, was a critical step in achieving the desired dual PI3K/mTOR activity and favorable pharmacokinetic profile.

Below is an illustrative data table showing the impact of key structural modifications on the inhibitory activity of compounds within the benzimidazole-triazine series, leading to the development of this compound.

CompoundR1 (Benzimidazole)R2 (Triazine)PI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity for PI3Kα
Lead (ZSTK474-like) HPiperazineHighLowPan-PI3K
Intermediate 1 4-OCH3PiperazineImprovedLowIncreased
This compound (VDC-597) 4-OCH3Phenyl-sulfonamidePotent (e.g., ~26 nM)Potent (e.g., ~21 nM)High

Note: The IC50 values in this table are representative and based on published qualitative descriptions of the SAR for this compound class. researchgate.net Actual values may vary depending on the specific assay conditions.

Computational Approaches to SAR/QSAR Analysis

Computational chemistry has played a pivotal role in the design and optimization of this compound and other dual PI3K/mTOR inhibitors. These in silico methods have enabled the rational design of new analogs and the exploration of a vast chemical space to identify compounds with improved properties.

Predictive QSAR models are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. For PI3K/mTOR inhibitors, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various chemical series. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity.

While specific QSAR models for this compound are not publicly detailed, the general approach for similar inhibitors involves:

Dataset Compilation: A set of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is collected.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

QSAR Model Generation: CoMFA and CoMSIA models are built to correlate the 3D structural features with the biological activity.

Model Validation: The predictive power of the models is rigorously validated using statistical methods.

Analog Design: The validated models are then used to predict the activity of new, virtually designed analogs, guiding the synthesis of compounds with potentially enhanced potency and selectivity.

The exploration of chemical space around a lead compound like this compound is crucial for identifying novel analogs with improved drug-like properties. In silico techniques, such as virtual screening and de novo design, are employed to navigate this vast chemical landscape.

Virtual Screening: This technique involves the computational screening of large compound libraries against a validated pharmacophore model or a 3D structure of the target protein. This allows for the rapid identification of new chemical scaffolds that fit the key binding requirements of PI3K and mTOR.

De Novo Design: This approach uses computational algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for the target. These methods can explore regions of chemical space that are not represented in existing compound libraries.

These computational strategies, while not always explicitly published for a specific compound like this compound due to their proprietary nature, are standard practice in modern drug discovery and have undoubtedly contributed to the refinement of its structure and properties.

Metabolic Fate and Pharmacokinetic Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Non-Human Species

PWT33597 exhibits favorable pharmacokinetic (PK) properties across multiple preclinical species. researchgate.netaacrjournals.org The compound is not extensively metabolized in vivo, suggesting a relatively stable profile within biological systems. researchgate.netaacrjournals.orgauckland.ac.nznih.gov Studies have demonstrated a notable distribution of this compound into tumors, which is a significant characteristic given its intended biological activity. researchgate.netaacrjournals.orgnih.gov Following a single oral administration in preclinical models, this compound has been shown to achieve durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors. researchgate.netaacrjournals.org Furthermore, its administration in mice has been associated with transient increases in plasma insulin (B600854) levels, an observation consistent with its effect on PI3K/AKT signaling. researchgate.netaacrjournals.orgnih.govnih.gov

The following table summarizes key ADME characteristics of this compound in preclinical models:

CharacteristicObservation in Preclinical ModelsSource
PharmacokineticsGood properties in multiple species researchgate.netaacrjournals.org
MetabolismNot extensively metabolized in vivo researchgate.netaacrjournals.orgauckland.ac.nznih.gov
DistributionHigh compound distribution into tumors researchgate.netaacrjournals.orgnih.gov
Other EffectsTransient increases in plasma insulin in mice researchgate.netaacrjournals.orgnih.govnih.gov
PharmacodynamicsDurable inhibition of PI3K and mTOR pathway signaling in xenograft tumors researchgate.netaacrjournals.org

Identification of Metabolic Pathways and Major Metabolites in Preclinical Species

Preclinical research indicates that this compound is not extensively metabolized in vivo. researchgate.netaacrjournals.orgauckland.ac.nznih.gov Consequently, detailed major metabolic pathways or specific major metabolites that significantly contribute to its disposition are not widely reported in the available literature. The compound's stability appears to be a prominent feature of its metabolic profile.

This compound has demonstrated minimal potential for interaction with cytochrome P450 (CYP) enzymes. researchgate.netaacrjournals.orgauckland.ac.nznih.govnih.gov This suggests that its metabolism is largely independent of this critical drug-metabolizing enzyme system. Cytochrome P450 enzymes, particularly the CYP3A family (e.g., CYP3A4), are responsible for the oxidative metabolism of a substantial number of clinically used drugs, primarily in the liver and small intestine. medsafe.govt.nznih.gov The limited interaction of this compound with these enzymes indicates a low likelihood of drug-drug interactions mediated through CYP inhibition or induction.

Given that this compound is not extensively metabolized and exhibits minimal interaction with cytochrome P450 enzymes, specific "other biotransformation mechanisms" (e.g., conjugation reactions such as glucuronidation, sulfation, or methylation) that result in significant metabolites are not prominently described in the available preclinical research for this compound. researchgate.netaacrjournals.orgauckland.ac.nznih.gov The compound's disposition appears to rely more on its inherent stability and excretion rather than extensive enzymatic modification.

Characterization of Metabolite Activity (if known and not dosage-related)

Due to the limited in vivo metabolism of this compound in preclinical models, the characterization of pharmacologically active metabolites is not a primary focus in the available research. researchgate.netaacrjournals.orgauckland.ac.nznih.gov The observed biological activity, specifically its role as a dual inhibitor of PI3K alpha and mTOR, is attributed primarily to the parent compound, this compound itself. researchgate.netaacrjournals.org No significant active metabolites with distinct activities or contributions to efficacy have been explicitly reported.

Computational and in Silico Modeling Studies of Pwt33597

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and dynamics simulations are crucial computational techniques employed in drug discovery to understand the interactions between a small molecule, such as PWT33597, and its biological targets. These methods help to predict binding affinities, elucidate binding modes, and analyze the conformational changes that occur upon ligand-protein complex formation. For dual inhibitors like this compound, these studies are particularly important for understanding how a single compound can effectively engage multiple targets within a signaling pathway.

Elucidating Binding Modes with PI3K Alpha and mTOR

This compound has been identified as a potent dual inhibitor of PI3K alpha and mTOR. citeab.comnih.govuni.lu Biochemical assays have demonstrated its inhibitory activity against both kinases, with reported IC50 values. For instance, this compound inhibits PI3K alpha and mTOR with IC50 values of 19 nM and 14 nM, respectively, in some assays. Other reports indicate IC50 values of 26 nM for PI3K alpha and 21 nM for mTOR. citeab.comuni.lu The compound also exhibits selectivity, being approximately 10-fold more selective for PI3K alpha over PI3K delta and PI3K gamma. uni.lu

While specific detailed molecular docking analyses for this compound, outlining precise amino acid interactions and bond types with PI3K alpha and mTOR, are not extensively detailed in the provided search results, the general application of in silico docking experiments for dual PI3K/mTOR inhibitors is well-established. These studies aim to determine binding energies and visualize the molecular interactions within protein-ligand complexes. For example, in silico docking experiments are conducted to assess the binding affinities and molecular interactions of various dual inhibitors with mTOR, PI3K delta, and PI3K gamma, visualizing amino acid interactions and bond types. This compound's design was initiated from the pan-Class I PI3-kinase inhibitor ZSTK474, and subsequent modifications aimed to enhance its selectivity and stability, suggesting a rational design approach informed by structural understanding. citeab.comuni.lu

The inhibitory activities of this compound are summarized in the table below:

TargetIC50 (nM)Reference
PI3K alpha19
mTOR14
PI3K alpha26 citeab.comuni.lu
mTOR21 citeab.comuni.lu
PI3K delta291 citeab.comuni.lu
PI3K gamma>190

Conformational Analysis of this compound in Complex with Targets

Detailed information specifically on the conformational analysis of this compound in complex with its targets (PI3K alpha and mTOR) through dynamics simulations was not explicitly available in the provided search results. Such analyses typically involve simulating the movement of the ligand-protein complex over time to understand the stability of the binding, identify key interactions, and observe induced conformational changes in both the ligand and the protein.

De Novo Design and Virtual Screening Approaches

Computational approaches like de novo design and virtual screening play a significant role in identifying novel chemical entities or optimizing existing ones for desired biological activities. These methodologies leverage computational power to explore vast chemical spaces and predict potential drug candidates.

Identification of Related Chemical Scaffolds

The discovery of this compound was initiated through a rational design approach, starting from the known pan-Class I PI3-kinase inhibitor, ZSTK474. citeab.comuni.lu This indicates that ZSTK474 served as a foundational chemical scaffold for the development of this compound. Subsequent modifications to the ZSTK474 scaffold were undertaken to improve critical properties such as selectivity for PI3K alpha, aqueous solubility, and metabolic stability. citeab.comuni.lu This iterative optimization process led to the identification of promising lead compounds, including SN 32976, before the eventual characterization of this compound. citeab.comuni.lu The benzimidazole (B57391) motif, a core component of these compounds, is a recognized privileged scaffold in medicinal chemistry, frequently found in various anticancer agents, including PI3K inhibitors and dual PI3K/mTOR inhibitors.

Ligand-Based and Structure-Based Drug Design Methodologies

The development of this compound exemplifies aspects of both ligand-based and structure-based drug design methodologies. The initial selection of ZSTK474 as a starting point and the subsequent modifications to optimize its properties (e.g., selectivity, solubility, metabolic stability) reflect a ligand-based approach, where the structure-activity relationships (SAR) of known active compounds are leveraged to design new derivatives. citeab.comuni.lu

While direct explicit mention of "structure-based drug design" for this compound itself is limited in the provided snippets, the broader field of PI3K inhibitor development frequently employs such methods. For instance, other PI3K inhibitors have been synthesized using a structure-based drug design approach, often utilizing homology models of PI3K alpha for molecular design. This suggests that structural insights into the target proteins (PI3K alpha and mTOR) would have guided the rational modifications made during the optimization process that led to this compound. The aim to achieve specific selectivity profiles (e.g., PI3K alpha over other isoforms) further underscores the likely application of structural considerations in its design.

Predictive Modeling for Biological Activity and Pathway Perturbation

Predictive modeling plays a vital role in assessing the potential biological activity and the impact of a compound on cellular pathways before extensive experimental validation. For this compound, several preclinical findings support the utility of such modeling.

This compound effectively inhibits the phosphorylation of PI3K and mTOR pathway proteins in tumor cells, such as NCI-H460 and HCT116, with cellular IC50 values comparable to its biochemical IC50 values. This demonstrates its ability to perturb the PI3K/mTOR signaling pathway in a cellular context. Furthermore, in vivo studies in xenograft tumor models have shown that a single oral dose of this compound leads to durable inhibition of PI3K and mTOR pathway signaling.

The compound's pharmacokinetic profile, which is often predicted and characterized through modeling studies, has been reported as favorable in multiple preclinical species. This compound was found not to be extensively metabolized in vivo and showed minimal potential for interaction with cytochrome P450 enzymes, indicating a desirable drug-like profile. citeab.comuni.lu Additionally, the administration of this compound in mice was associated with transient increases in plasma insulin (B600854), consistent with its effect on PI3K/AKT signaling, highlighting its impact on metabolic pathways. The ability of this compound to inhibit both PI3K alpha and mTOR suggests that it can directly target multiple signaling nodes, potentially enhancing treatment effectiveness in various tumor xenograft models.

Future Directions and Translational Research Opportunities for Pwt33597

Elucidation of Resistance Mechanisms in Preclinical Models

A significant challenge in cancer therapy, including with PI3K/mTOR inhibitors, is the development of drug resistance, which can be either intrinsic or acquired tandfonline.comscientificarchives.comnih.govmdpi.com. The hyperactivation of the PI3K/AKT/mTOR pathway itself is frequently associated with drug resistance and cancer progression mdpi.comfrontiersin.org. Tumors can develop resistance to PI3K/mTOR inhibition through various mechanisms. For instance, feedback activation of other pro-survival pathways, such as the MAPK pathway, can occur when the PI3K pathway is inhibited, leading to continued cell survival and growth scientificarchives.commdpi.comnih.gov. Specific mutations, such as PIK3CA H1047R, have also been linked to responses to PI3K/AKT/mTOR pathway inhibitors and can influence resistance researchgate.netfrontiersin.org. Furthermore, protein scavenging has been identified as a resistance mechanism to mTOR inhibition in certain pancreatic tumor cells researchgate.net.

Future preclinical research on PWT33597 must focus on comprehensively elucidating these resistance mechanisms. This involves identifying specific genetic alterations, epigenetic changes, or microenvironmental factors that contribute to this compound resistance. Understanding how cancer cells adapt to this compound's dual inhibition of PI3K alpha and mTOR is crucial for designing strategies to circumvent or overcome these mechanisms, thereby prolonging therapeutic responses.

Exploration of Novel Combinatorial Strategies with Other Experimental Agents

Single-agent therapies targeting the PI3K/mTOR pathway often face limitations due to the pathway's extensive crosstalk with other signaling networks and the emergence of compensatory mechanisms scientificarchives.commdpi.comnih.gov. Therefore, a key translational research opportunity for this compound lies in exploring novel combinatorial strategies with other experimental or approved therapeutic agents. Combining this compound with other drugs can enhance anti-tumor efficacy, overcome resistance, and potentially allow for lower, less toxic doses of each agent mdpi.comd-nb.infogoogle.com.

Potential combinatorial partners include:

Other Targeted Therapies: Combining this compound with inhibitors of other crucial pathways, such as MEK/ERK inhibitors or FAK inhibitors, could synergistically suppress tumor growth and overcome adaptive resistance scientificarchives.commdpi.comnih.gov. HER2-targeted therapies have also shown enhanced efficacy when combined with PI3K inhibitors in preclinical breast cancer models frontiersin.org.

Chemotherapy and Radiotherapy: Preclinical studies suggest that PI3K/AKT/mTOR inhibition can sensitize various cancer cells to chemotherapy and radiotherapy, indicating a strong rationale for combining this compound with these standard treatments frontiersin.orgmdpi.com.

Immunotherapies: Given the significant crosstalk between the PI3K/AKT/mTOR pathway and immune signaling, investigating this compound in combination with immunotherapies, such as immune checkpoint inhibitors, represents a promising avenue to enhance anti-tumor immunity scientificarchives.com.

This compound has been considered in combination therapies, with patents describing its use with various agents, including checkpoint modulators and other targeted inhibitors google.comgoogle.com.

Investigation of this compound's Activity in Additional Preclinical Disease Models (e.g., inflammatory diseases, neurological disorders, beyond cancer)

While this compound has primarily been investigated for its antineoplastic activity in cancer models medkoo.comaacrjournals.orgcancer.govmauricewilkinscentre.orgfirstwordpharma.com, the PI3K/AKT/mTOR pathway plays a vital role in numerous cellular processes and is frequently dysregulated in a wide array of diseases beyond oncology nih.govwikipedia.orgyoutube.com. This broad involvement suggests significant opportunities for this compound in other preclinical disease models.

Inflammatory Diseases: The PI3K pathway is implicated in various inflammatory and autoimmune conditions, including allergic contact dermatitis, rheumatoid arthritis, and inflammatory bowel diseases wikipedia.orggoogle.com. This compound, as a PI3K/mTOR inhibitor, could potentially modulate inflammatory responses, making it a candidate for investigation in preclinical models of these disorders mauricewilkinscentre.orgfirstwordpharma.comontosight.ai.

Neurological Disorders: Dysregulation of the PI3K/AKT/mTOR pathway impacts neuronal survival and function and is associated with neurodegenerative diseases like Parkinson's disease, Alzheimer's disease, and other dementias wikipedia.orgyoutube.comontosight.aigoogle.com. This compound's ability to modulate this pathway warrants its exploration in preclinical models of these neurological conditions to assess its potential to alter disease progression or improve quality of life ontosight.aigoogle.com.

Advanced Preclinical Biomarker Discovery and Validation for Pathway Modulation

The identification and validation of robust biomarkers are critical for patient stratification, predicting treatment response, and monitoring pathway modulation in clinical development nih.govfrontiersin.org. For this compound, advanced preclinical biomarker discovery is essential to optimize its therapeutic application. This includes:

Genomic and Proteomic Biomarkers: Identifying specific genetic mutations (e.g., PIK3CA mutations, PTEN loss) or protein expression patterns (e.g., phosphorylated AKT levels) that correlate with sensitivity or resistance to this compound researchgate.netmdpi.comnih.govmdpi.comfrontiersin.org.

Pharmacodynamic Biomarkers: Developing and validating assays to measure the direct inhibition of PI3K and mTOR pathway components by this compound in preclinical models. This compound has shown durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors, and a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship has been defined to guide clinical studies aacrjournals.org. This will involve assessing the phosphorylation status of key downstream targets such as AKT (at S473 and T308) and 4EBP1 patsnap.com.

Imaging Biomarkers: Exploring advanced imaging techniques to non-invasively assess pathway activity and tumor response in real-time in in vivo preclinical models.

Methodological Advancements in In Vitro and In Vivo Preclinical Research of PI3K/mTOR Inhibitors

The field of preclinical research for PI3K/mTOR inhibitors is continuously evolving, and this compound's development can benefit from these advancements.

Sophisticated Model Systems: Utilizing more physiologically relevant in vitro models, such as 3D organoids and co-culture systems, and in vivo models like patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), can provide a more accurate prediction of clinical efficacy and resistance frontiersin.org. These models better recapitulate tumor heterogeneity and the tumor microenvironment.

High-Throughput Screening and Omics Technologies: Employing high-throughput screening platforms for identifying novel synergistic drug combinations and integrating omics data (genomics, transcriptomics, proteomics, metabolomics) to gain a deeper understanding of this compound's mechanisms of action and resistance frontiersin.org.

Quantitative Pharmacology: Applying quantitative pharmacology approaches to better understand the PK/PD relationship of this compound, guiding optimal dosing and scheduling for future studies aacrjournals.org. This compound has already undergone extensive profiling against a large panel of protein kinases, demonstrating its selectivity aacrjournals.orgresearchgate.net.

Continuing Academic Research into the Fundamental Biology of PI3K/mTOR Pathways Relevant to this compound's Action

The PI3K/AKT/mTOR pathway is a highly conserved and intricate intracellular signaling network that plays a fundamental role in regulating diverse cellular processes, including cell growth, proliferation, survival, motility, adhesion, and differentiation nih.govwikipedia.orgyoutube.comresearchgate.net. Continued academic research into the fundamental biology of this pathway is crucial for informing the rational development of this compound.

Pathway Complexity: Further unraveling the complexities of the PI3K/AKT/mTOR pathway, including the distinct roles of different PI3K isoforms (e.g., PI3K alpha, beta, delta, gamma) and mTOR complexes (mTORC1 and mTORC2), will provide deeper insights into this compound's specific inhibitory profile nih.govwikipedia.orgwikipedia.org.

Feedback Loops and Crosstalk: Investigating the intricate feedback loops and crosstalk mechanisms with other signaling pathways (e.g., MAPK, RAS, RTK signaling) will help predict and mitigate resistance mechanisms and identify novel therapeutic targets for combination strategies scientificarchives.commdpi.comnih.gov.

Non-Oncological Roles: Expanding the understanding of the PI3K/mTOR pathway's involvement in various non-oncological diseases (e.g., metabolic disorders, neurological conditions, inflammatory diseases) can open new therapeutic avenues for this compound nih.govwikipedia.orgyoutube.comwikipedia.orggoogle.comontosight.aigoogle.com.

By continuously integrating insights from fundamental biological research, the development of this compound can be refined, leading to more effective, targeted, and personalized therapeutic strategies across a broader spectrum of diseases.

Q & A

Q. What is the mechanistic rationale for dual inhibition of PI3K alpha and mTOR in PWT33597?

this compound simultaneously targets PI3K alpha and mTOR to block compensatory signaling pathways. Preclinical studies demonstrate that dual inhibition suppresses feedback activation of AKT (common with mTORC1 inhibitors) and sustains downstream pathway suppression (e.g., p4EBP), leading to apoptosis. Mono-inhibitors (e.g., GDC-0941 for PI3K or AZD8055 for mTOR) show limited apoptotic induction, while this compound achieves sustained pathway inhibition and significant tumor regression in xenografts .

Q. What preclinical models have validated the efficacy of this compound?

Efficacy was tested in xenograft models of colon cancer (PIK3CA-mutant), non-small cell lung cancer (PIK3CA-mutant), and renal cell carcinoma (PTEN-deficient). For example, in 786-0 renal xenografts, this compound achieved 93% tumor growth inhibition (TGI), outperforming rapamycin (mTORC1 inhibitor) and sorafenib (VEGFR inhibitor). Apoptosis was confirmed via cleaved caspase-3 staining .

Q. What pharmacokinetic (PK) properties make this compound suitable for oral administration?

this compound exhibits high oral bioavailability, metabolic stability, and dose-dependent activity. Derived from ZSTK474, structural modifications (e.g., methoxy groups) improved solubility and selectivity. PK studies in preclinical species showed minimal cytochrome P450 interactions, supporting its transition to clinical trials .

Q. How does this compound achieve selectivity for PI3K alpha over other isoforms?

Structure-activity relationship (SAR) studies starting with pan-PI3K inhibitor ZSTK474 identified substitutions (e.g., 4-methoxybenzimidazole) that enhance PI3K alpha affinity (IC50 = 26 nM) while reducing delta isoform binding (IC50 = 291 nM). mTOR inhibition (IC50 = 21 nM) was retained, enabling balanced dual targeting .

Advanced Research Questions

Q. How do specific PIK3CA mutations (e.g., H1047R vs. E545K) influence this compound efficacy?

H1047R-mutant cells show greater sensitivity (IC50 = 21 nM) compared to E545K (86 nM) or E542K (87 nM). This correlates with higher AKT activation in H1047R models, making dual PI3K/mTOR inhibition critical for suppressing hyperactive signaling. Mutation-specific responses should guide patient stratification in clinical studies .

Q. How can researchers resolve contradictory data on this compound’s efficacy across cancer types?

Contradictions may arise from differences in PIK3CA/PTEN mutational status, tumor microenvironment, or compensatory pathways. Methodological solutions include:

  • Stratifying preclinical models by genetic biomarkers (e.g., PTEN loss vs. PIK3CA mutations).
  • Using isoform-specific inhibitors as controls to isolate pathway contributions.
  • Profiling phospho-proteomic signatures post-treatment to identify resistance mechanisms .

Q. What experimental designs are optimal for evaluating this compound in combination therapies?

  • Synergy screens : Use matrix dosing (e.g., Chou-Talalay method) with chemotherapeutics (e.g., PF-04691502 in breast cancer) or targeted agents (e.g., VEGFR inhibitors).
  • Pharmacodynamic endpoints : Measure pathway suppression (pAKT, pS6) and apoptosis (PARP cleavage) in co-treated xenografts.
  • Resistance models : Combine this compound with ERBB2 inhibitors in HER2-amplified/PIK3CA-mutant breast cancer cells to block escape pathways .

Q. What methodologies confirm apoptosis induction by this compound in preclinical studies?

  • Sub-G1 cell cycle analysis : Quantify apoptotic populations via flow cytometry.
  • Western blotting : Detect cleaved PARP and caspase-3.
  • IHC validation : Assess cleaved caspase-3 in tumor sections post-treatment .

Q. Which biomarkers predict response to this compound in early-phase trials?

Potential biomarkers include:

  • PIK3CA mutation status : H1047R mutations correlate with higher sensitivity.
  • PTEN loss : Linked to mTOR dependency in renal and gastric cancers.
  • Dynamic biomarkers : Reductions in pAKT (S473/T308) and p4EBP in circulating tumor cells .

Q. How does this compound address resistance mechanisms in PI3K/mTOR-targeted therapies?

Dual inhibition mitigates resistance caused by:

  • Feedback loops : mTORC1 inhibitors activate PI3K-AKT; PI3K inhibitors relieve mTORC2-mediated suppression.
  • Genetic heterogeneity : Co-targeting nodes in the pathway reduces clonal outgrowth in tumors with mixed mutations (e.g., PTEN loss + PIK3CA mutations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.